2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine sulfanyl acetamide class, characterized by a pyrazolo[1,5-a]pyrazine core linked to a sulfanyl acetamide moiety. The 4-methoxyphenyl substituent at the pyrazolo[1,5-a]pyrazine’s 2-position and the 2-(trifluoromethyl)phenyl group on the acetamide nitrogen define its structural uniqueness . These substituents contribute to its physicochemical properties, such as lipophilicity (methoxy group) and electronic effects (trifluoromethyl group), which are critical for biological interactions.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S/c1-31-15-8-6-14(7-9-15)18-12-19-21(26-10-11-29(19)28-18)32-13-20(30)27-17-5-3-2-4-16(17)22(23,24)25/h2-12H,13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMSHLWAXALVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a notable member of the pyrazolo[1,5-a]pyrazine derivative family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of specific functional groups. Key steps include:
- Formation of the Pyrazolo[1,5-a]pyrazin Structure : This involves cyclization reactions that create the core heterocyclic framework.
- Introduction of Sulfanyl and Acetamide Groups : These functional groups are added through nucleophilic substitution and acylation reactions.
- Optimization Conditions : Careful control of reaction parameters such as temperature, solvent choice, and pH is crucial for achieving high yields and purity.
The molecular formula is with a molecular weight of approximately 432.5 g/mol.
Research indicates that this compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , which plays a critical role in cell cycle regulation. By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase, leading to reduced cell proliferation in various cancer cell lines .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | CDK2 inhibition |
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Anticonvulsant Activity
Additionally, derivatives of this compound have been evaluated for their anticonvulsant properties in animal models. A study indicated that certain analogs displayed protective effects against seizures in the maximal electroshock (MES) test at doses ranging from 100 mg/kg to 300 mg/kg . The activity was correlated with lipophilicity, where more lipophilic compounds provided delayed but prolonged anticonvulsant effects.
Case Studies
- Case Study on Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Anticonvulsant Screening : A series of compounds based on the pyrazolo structure were screened for anticonvulsant activity. The most active compounds demonstrated neuroprotective effects without significant motor impairment in rodent models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in aryl substitutions on the pyrazolo[1,5-a]pyrazine core and the acetamide’s N-aryl group. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 4-methoxyphenyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane penetration.
- Electronic Effects: The trifluoromethyl group on the acetamide’s N-aryl moiety is a strong electron-withdrawing group, which may stabilize the molecule against metabolic degradation compared to electron-donating groups like phenoxy () .
- Bioisosteric Replacements : The trifluoromethyl group in the target compound serves as a bioisostere for chlorine in analogs like , offering improved metabolic stability and resistance to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
